molecular formula C15H15Cl2N3O B7640136 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one

1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one

Cat. No. B7640136
M. Wt: 324.2 g/mol
InChI Key: MFLFZYYMZVBPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In

Mechanism of Action

The mechanism of action of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has not been fully elucidated. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in biological processes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, this compound has been shown to modulate the activity of various proteins and enzymes involved in neurological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one in lab experiments is its unique chemical structure, which may allow for the study of specific biological processes. Additionally, this compound has been shown to have potent biological effects, which may make it a useful tool compound for the study of certain diseases and biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions related to the study of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one. One area of interest is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of biological processes. Finally, the development of new synthetic methods for this compound may allow for the study of its various analogs and derivatives.

Synthesis Methods

The synthesis of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one involves the reaction of 5,7-dichloro-3,4-dihydroisoquinoline-1(2H)-one with 1-(3-chloropropyl)pyrazole in the presence of a base. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been investigated for its potential use as a tool compound for the study of biological processes, such as protein-protein interactions.

properties

IUPAC Name

1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c16-12-8-11-10-19(6-2-13(11)14(17)9-12)15(21)3-7-20-5-1-4-18-20/h1,4-5,8-9H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLFZYYMZVBPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(=O)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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